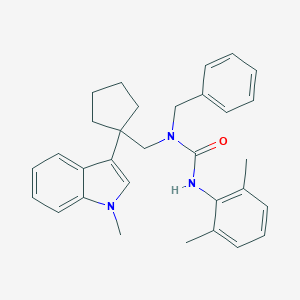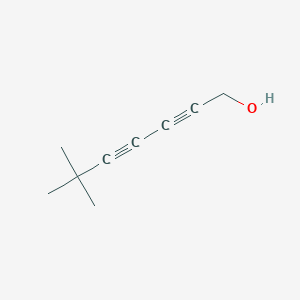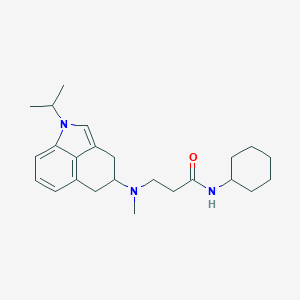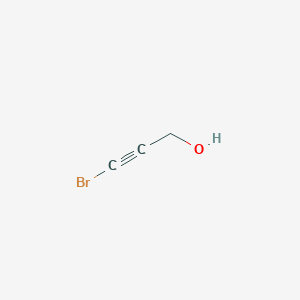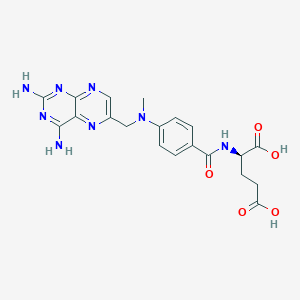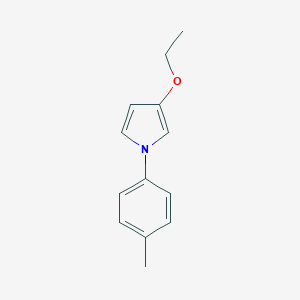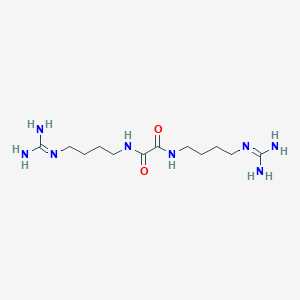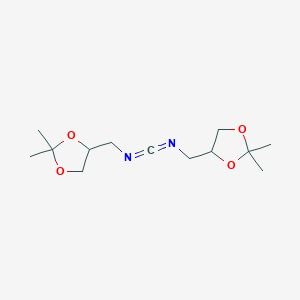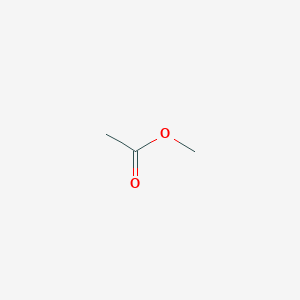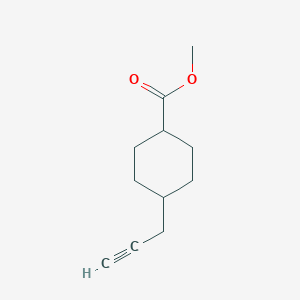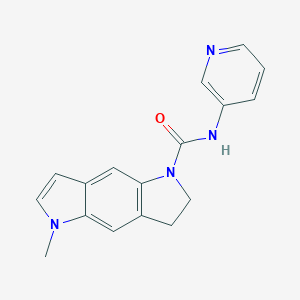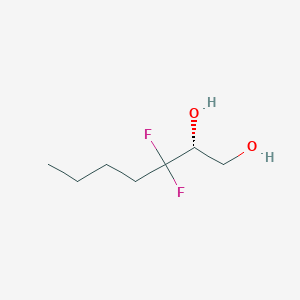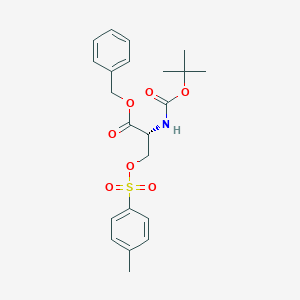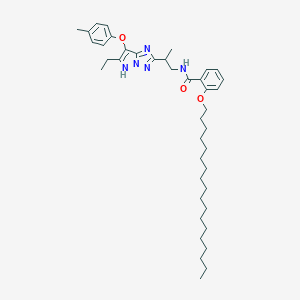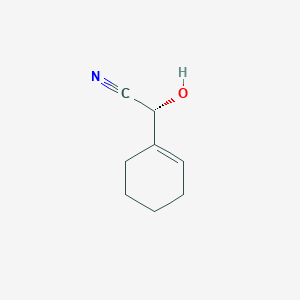
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (R)-3-(1-cyclohexen-1-yl)-2-hydroxypropanenitrile or CHX-1. It is a chiral molecule with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol.
Mécanisme D'action
The mechanism of action of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is not fully understood. However, it is believed to act by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
Effets Biochimiques Et Physiologiques
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, it has been shown to exhibit anticancer and neuroprotective activities. In organic synthesis, it has been used as a chiral building block for the synthesis of enantiopure compounds. In materials science, it has been used as a precursor for the synthesis of functional materials with unique properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile in lab experiments include its high purity, chiral nature, and potential applications in various fields. However, the limitations include the difficulty in synthesizing it in large quantities and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile. These include:
1. Further investigation of its mechanism of action to better understand its potential applications in various fields.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in other fields, such as catalysis and materials science.
4. Investigation of its potential as a drug delivery system for targeted drug delivery.
5. Development of new derivatives of the compound with improved properties and potential applications.
In conclusion, (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile is a chiral compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its mechanism of action is not fully understood, but it has been shown to exhibit various biochemical and physiological effects. Further research is needed to fully understand its potential applications and to develop new synthetic methods and derivatives with improved properties.
Méthodes De Synthèse
The synthesis of (2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile involves the reaction of (R)-3-chloro-2-hydroxypropionitrile with cyclohexene in the presence of a base. The reaction requires careful control of temperature and reaction time to obtain the desired product in high yield and purity.
Applications De Recherche Scientifique
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has shown promising results as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In organic synthesis, it has been used as a chiral building block for the synthesis of complex molecules. In materials science, it has been used as a precursor for the synthesis of functional materials.
Propriétés
Numéro CAS |
148705-96-8 |
|---|---|
Nom du produit |
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(2R)-2-(cyclohexen-1-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h4,8,10H,1-3,5H2/t8-/m0/s1 |
Clé InChI |
PHNZYJIJCBMXSX-QMMMGPOBSA-N |
SMILES isomérique |
C1CCC(=CC1)[C@H](C#N)O |
SMILES |
C1CCC(=CC1)C(C#N)O |
SMILES canonique |
C1CCC(=CC1)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



